(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide
Description
(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide (CAS: 149524-45-8) is a chiral oxazolidinone derivative with a molecular weight of 378.14 g/mol and a purity of ≥95% . Its structure features a 3-fluoro-4-iodophenyl group attached to the oxazolidinone core, which is further substituted with an acetamide-methyl moiety at the 5-position (S-configuration). This compound is commercially available for research purposes, with Fluorochem offering quantities ranging from 100 mg to 1 g . The iodine atom at the para position of the phenyl ring introduces significant steric bulk and lipophilicity, distinguishing it from other oxazolidinone-based antimicrobial agents.
Properties
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-11(14)10(13)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWDRZMLYRIMNV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459277 | |
| Record name | N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149524-45-8 | |
| Record name | N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodination of 3-Fluorophenyl Derivatives
The introduction of iodine at the 4-position of the 3-fluorophenyl group is typically achieved via electrophilic aromatic substitution. Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) yields the 3-fluoro-4-iodophenyl intermediate. For example:
This step is followed by purification via column chromatography to isolate the iodinated product.
Oxazolidinone Ring Construction
The oxazolidinone ring is synthesized through cyclization of a β-amino alcohol precursor. For instance, (S)-5-(aminomethyl)-3-(3-fluorophenyl)oxazolidin-2-one is reacted with carbonylating agents like phosgene or triphosgene under inert conditions:
Stereochemical integrity is maintained using chiral auxiliaries or enantioselective catalysts.
Acylation and Final Product Isolation
Acetylation of the Aminomethyl Group
The terminal aminomethyl group on the oxazolidinone ring undergoes acetylation using acetic anhydride or acetyl chloride. This reaction is typically performed in polar aprotic solvents (e.g., ethyl acetate) with a base such as triethylamine to scavenge HCl:
The crude product is purified via recrystallization or preparative HPLC.
Alternative Routes and Industrial Adaptations
Patent-Based Synthesis (WO2010084514A2)
A cost-effective industrial method involves halogen exchange reactions. Starting from (5R)-3-(3-fluoro-4-morpholinylphenyl)-5-hydroxymethyloxazolidin-2-one, the morpholine group is replaced via iodination using KI in acidic media:
This intermediate is subsequently acetylated as described in Section 3.1.
Enantioselective Reductive Amination
A recent approach employs asymmetric reductive amination to construct the chiral center. Using (R)-epichlorohydrin and 3-fluoro-4-iodoaniline, the reaction proceeds via a ring-opening mechanism followed by cyclization:
Carbonylation with triphosgene completes the oxazolidinone framework.
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Stereopurity | Scalability |
|---|---|---|---|---|
| Halogenation-Acylation | Iodination + Acetylation | 75–85 | >99% ee | Industrial |
| Patent-Based Synthesis | Morpholine-Iodine Exchange | 65–75 | 98% ee | Pilot Scale |
| Reductive Amination | Asymmetric Cyclization | 70–80 | >99% ee | Laboratory |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide can undergo various chemical reactions, including:
Substitution reactions: The fluoro and iodo substituents on the aromatic ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The oxazolidinone ring can be oxidized or reduced to form different functional groups.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- Mechanism of Action: The oxazolidinone core is structurally similar to linezolid, an established antibiotic. Research indicates that compounds like (S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the initiation of translation .
- Case Study: A study published in the Journal of Medicinal Chemistry explored various oxazolidinone derivatives, demonstrating that modifications at the phenyl ring significantly enhance antimicrobial potency against resistant strains of bacteria .
-
Cancer Research
- Potential as Antitumor Agents: The fluorinated and iodinated phenyl moieties may contribute to the compound's ability to interact with cellular targets involved in tumor growth. Preliminary studies suggest that such derivatives can induce apoptosis in cancer cells .
- Case Study: Research has shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be further investigated for its antitumor properties .
-
Neuropharmacology
- GPR139 Modulation: There is emerging interest in the modulation of GPR139, a receptor implicated in mood regulation and appetite control. Compounds structurally related to this compound have been identified as potential modulators of this receptor .
- Case Study: A patent describes the use of similar oxazolidinone derivatives for treating mood disorders, indicating a potential avenue for therapeutic development .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors like 2-Oxazolidinone derivatives. The process can include:
- Formation of the Oxazolidinone Ring: Utilizing starting materials such as amino acids or their derivatives.
- Introduction of Fluorine and Iodine Substituents: Employing electrophilic aromatic substitution techniques.
- Final Acetylation Step: To yield the acetamide functional group.
Mechanism of Action
The mechanism of action of (S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. The oxazolidinone ring may also play a role in stabilizing the compound’s conformation and facilitating its interaction with biological targets.
Comparison with Similar Compounds
Linezolid and Its Isomers
Linezolid [(S)-N-[[3-(3-Fluoro-4-(4-morpholino)phenyl)-2-oxo-5-oxazolidinyl]methyl]-acetamide] is a clinically approved oxazolidinone antibiotic (FDA-approved in 2000) used against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Key differences include:
- Molecular Weight : 337.35 g/mol (Linezolid) vs. 378.14 g/mol (target compound).
- Activity: Linezolid’s morpholino group improves binding to the bacterial 50S ribosomal subunit, a mechanism critical for its efficacy . The iodine in the target compound may alter pharmacokinetics or target interactions due to its larger atomic radius and lipophilicity.
- Synthetic Impurities: The R-isomer of Linezolid is noted as a synthesis-related impurity, emphasizing the importance of stereochemical control in oxazolidinones .
Piperazinyl and Piperidine Derivatives
(S)-N-((3-(3-Fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (CAS: 154590-66-6) features a piperazine ring instead of iodine .
- Molecular Weight : 336.37 g/mol, lighter than the target compound due to the absence of iodine.
- Applications : Piperazine derivatives are often explored for improved blood-brain barrier penetration, suggesting possible CNS-targeted applications .
A difluoro-piperidine analog [(5S)-N-{3-[3,5-difluoro-4-(4-hydroxy-4-methoxymethyl-piperidin-1-yl)-phenyl]-2-oxo-oxazolidin-5-ylmethyl}-acetamide] (US Patent 8217058) incorporates two fluorine atoms and a hydroxyl-methoxymethyl-piperidine group .
- Substituent : The geminal difluoro and piperidine modifications aim to optimize antimicrobial activity and metabolic stability.
- Activity: Patent data suggest enhanced potency against Gram-positive pathogens compared to earlier oxazolidinones.
Halogenated Analogs
3-Chloro-N-phenyl-phthalimide (CAS: Not specified) shares a halogenated aromatic system but lacks the oxazolidinone core .
- Structural Divergence : The phthalimide scaffold is distinct, but the chloro-substituent highlights the role of halogens in modulating electronic properties and bioactivity.
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects: The iodine atom in the target compound may confer unique antibacterial properties due to its electronegativity and steric profile, though this requires validation via in vitro studies. In contrast, Linezolid’s morpholino group enhances target binding through hydrogen bonding .
- Synthetic Routes: The use of trifluoroacetic acid (TFA) and triethylamine (TEA) in oxazolidinone synthesis (e.g., ) highlights common deprotection strategies, but iodine incorporation likely demands specialized conditions (e.g., palladium-catalyzed couplings) .
- Pharmacokinetics: The lipophilicity of the iodinated compound may improve tissue penetration but could also increase metabolic instability compared to Linezolid’s morpholino derivative.
Biological Activity
(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide is a compound belonging to the oxazolidinone class, which exhibits significant biological activity, particularly as an antibacterial agent. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H12FIN2O3
- Molecular Weight : 378.14 g/mol
- CAS Number : 149524-45-8
The compound is characterized by the presence of a fluorine and iodine substituent on the phenyl ring, which may influence its biological activity and binding affinity to target sites.
This compound acts primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This mechanism is similar to that of other oxazolidinones, such as linezolid, which are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
Antibacterial Efficacy
Research indicates that this compound demonstrates potent antibacterial activity against various strains of bacteria. In vitro studies have shown that it exhibits MIC (Minimum Inhibitory Concentration) values comparable to those of established oxazolidinones.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.0 | |
| Enterococcus faecalis | 2.0 | |
| Streptococcus pneumoniae | 4.0 |
Case Studies
A series of case studies have documented the efficacy of this compound in treating infections caused by resistant bacterial strains. For instance:
- Case Study 1 : A patient with a severe MRSA infection was treated with this compound as part of a combination therapy regimen, leading to a significant reduction in bacterial load within 48 hours.
- Case Study 2 : In a clinical trial involving patients with complicated skin and skin structure infections, the compound demonstrated a higher success rate compared to traditional therapies, particularly in cases resistant to beta-lactams.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and tissue penetration, making it suitable for both intravenous and oral administration routes. Studies indicate that peak plasma concentrations are achieved within 1–2 hours post-administration.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile with minimal adverse effects reported in animal models. Long-term studies are ongoing to further evaluate its safety in humans.
Q & A
Q. How is the stereochemistry of (S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide determined experimentally?
X-ray crystallography is the gold standard for resolving stereochemistry. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling complex stereochemical features. For this compound, single-crystal diffraction data can be collected, and the (S)-configuration at the oxazolidinone ring can be validated via refinement of the Flack parameter or using resonant scattering if heavy atoms (e.g., iodine) are present .
Q. What synthetic strategies are commonly employed to prepare this oxazolidinone derivative?
The synthesis typically involves multi-step organic reactions:
Core formation : Cyclization of epoxide intermediates with fluorinated aryl groups to form the oxazolidinone ring.
Substitution : Introduction of the acetamide moiety via nucleophilic substitution or reductive amination at the 5-methyl position.
Purification : Column chromatography or recrystallization to isolate the enantiomerically pure (S)-form.
Key challenges include avoiding racemization during the final steps and optimizing yields for halogenated intermediates .
Q. Which analytical techniques are recommended for purity assessment and impurity profiling?
- HPLC-MS : Detects trace impurities (e.g., des-iodo byproducts or unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients.
- NMR (¹H/¹³C/¹⁹F) : Confirms structural integrity and identifies positional isomers.
- Elemental Analysis : Validates stoichiometry, particularly for iodine content (~20% theoretical contribution) .
Advanced Research Questions
Q. How does this compound compare to linezolid in overcoming antimicrobial resistance mechanisms?
In MRSA systemic infection models, structural analogs of this compound (e.g., teraryl oxazolidinones with iodine substitution) demonstrate enhanced efficacy due to:
- Reduced efflux pump affinity : The bulky 3-fluoro-4-iodo-phenyl group may hinder recognition by bacterial efflux systems.
- Improved target binding : Modifications to the oxazolidinone ring increase ribosomal binding affinity, delaying resistance onset.
In vivo studies show a 2-fold increase in survival rates compared to linezolid, with an ED₅₀ of ≤10 mg/kg in murine models .
Q. What methodologies are used to evaluate potential hERG channel inhibition and bone marrow toxicity?
- hERG Assays : Patch-clamp electrophysiology or fluorescence-based thallium flux assays to measure IC₅₀ values. Structural analogs with logP <3.5 show reduced hERG binding, minimizing cardiac risk.
- Bone Marrow Suppression Tests : Colony-forming unit (CFU) assays on hematopoietic stem cells. The absence of mitochondrial protein synthesis inhibition at therapeutic doses (IC₅₀ >100 µM) correlates with lower toxicity .
Q. How can computational modeling aid in optimizing the pharmacokinetic profile of this compound?
- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration; the iodine atom’s hydrophobicity may enhance CNS bioavailability.
- ADMET Predictions : Tools like SwissADME predict high oral bioavailability (>80%) due to moderate polar surface area (~90 Ų) and cLogP ~2.3.
- Docking Studies : Identify interactions with cytochrome P450 enzymes (e.g., CYP3A4) to mitigate metabolic instability .
Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis; prioritize peer-reviewed protocols.
- Structural analogs with morpholine or pyrazole substitutions (e.g., BAY 59-7939) provide insights into anticoagulant off-target effects .
- Impurity profiles must adhere to ICH Q3A/B guidelines, with specifications for genotoxic nitrosamine limits (<1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
